molecular formula C3H7Cl2PS2 B12093301 Phosphorodichloridodithioic acid, propyl ester CAS No. 5390-61-4

Phosphorodichloridodithioic acid, propyl ester

Cat. No.: B12093301
CAS No.: 5390-61-4
M. Wt: 209.1 g/mol
InChI Key: LYNQYRBGWINIFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorodichloridodithioic acid, propyl ester is synthesized by reacting phosphorus trichloride with propyl mercaptan in the presence of iodine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and propyl mercaptan are combined under specific temperature and pressure conditions. The presence of iodine as a catalyst facilitates the reaction, leading to the formation of the desired ester .

Chemical Reactions Analysis

Types of Reactions: Phosphorodichloridodithioic acid, propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phosphorodichloridodithioic acid, propyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorodichloridodithioic acid, propyl ester involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Phosphorodichloridodithioic acid, propyl ester can be compared with other similar compounds, such as:

  • Phosphorodichloridodithioic acid, ethyl ester
  • Phosphorodichloridodithioic acid, butyl ester
  • Phosphorodichloridodithioic acid, isopropyl ester

Uniqueness: this compound is unique due to its specific alkyl group (propyl), which influences its reactivity and properties. The propyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its ethyl, butyl, and isopropyl counterparts .

Properties

CAS No.

5390-61-4

Molecular Formula

C3H7Cl2PS2

Molecular Weight

209.1 g/mol

IUPAC Name

dichloro-propylsulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C3H7Cl2PS2/c1-2-3-8-6(4,5)7/h2-3H2,1H3

InChI Key

LYNQYRBGWINIFJ-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=S)(Cl)Cl

physical_description

Liquid

Origin of Product

United States

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